molecular formula C13H19BrN2O B12080919 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol

Cat. No.: B12080919
M. Wt: 299.21 g/mol
InChI Key: RVAYOPOMJSNHLK-UHFFFAOYSA-N
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Description

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol is an organic compound that features a bromine atom, a phenol group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol typically involves a multi-step process. One common method includes the following steps:

    Mannich Reaction: This involves the reaction of the brominated phenol with formaldehyde and 4-ethylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Phenol derivatives without the bromine atom

    Substitution: Various substituted phenol derivatives

Scientific Research Applications

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenol
  • 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine
  • 4-Bromo-2-((4-ethylpiperazin-1-yl)methyl)phenol

Uniqueness

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, phenol group, and piperazine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C13H19BrN2O/c1-2-15-5-7-16(8-6-15)10-11-9-12(17)3-4-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3

InChI Key

RVAYOPOMJSNHLK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

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